molecular formula C8H14N4O2S2 B13202322 N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No.: B13202322
M. Wt: 262.4 g/mol
InChI Key: QEDCAHXPPQBSLH-UHFFFAOYSA-N
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Description

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide (molecular formula: C₁₀H₁₁ClO₅S; molecular weight: 278.71 g/mol) is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a piperidin-4-yl group and at the 2-position with a methanesulfonamide moiety . The piperidinyl group confers conformational flexibility and basicity, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C8H14N4O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H14N4O2S2/c1-16(13,14)12-8-11-10-7(15-8)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,11,12)

InChI Key

QEDCAHXPPQBSLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or thiourea derivatives with carboxylic acid derivatives or their equivalents. For example, a common pathway involves the reaction of thiosemicarbazide derivatives with carboxylic acids or esters under acidic or dehydrating conditions to form the thiadiazole ring12.

Attachment of the Methanesulfonamide Group

The methanesulfonamide group is commonly introduced by displacement of sulfonyl chlorides with amine-containing thiadiazole intermediates. For instance, compounds of formula (II) (which contain the amino-thiadiazole moiety) react with methanesulfonyl chloride under basic conditions (e.g., pyridine in dichloromethane at room temperature) to afford the sulfonamide derivative5.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to 1,3,4-thiadiazole Thiosemicarbazide + carboxylic acid derivative, reflux in acetic acid Formation of 1,3,4-thiadiazole core
2 Nucleophilic aromatic substitution Halogenated thiadiazole + piperidin-4-yl amine, K2CO3 in DMSO, 80–100 °C, 18 h Introduction of piperidin-4-yl substituent
3 Sulfonamide formation Amino-thiadiazole + methanesulfonyl chloride, pyridine in DCM, RT Formation of methanesulfonamide group
4 Deprotection (if protecting groups used) Acidic conditions, e.g., trifluoroacetic acid in DCM Removal of protecting groups (if any)
  • Cyclization to form 1,3,4-thiadiazole : Typically involves refluxing thiosemicarbazide derivatives in acetic acid for several hours (e.g., 3 hours) to obtain amino-substituted thiadiazoles with high yield (around 90%)6.

  • Nucleophilic aromatic substitution : Potassium carbonate or cesium carbonate in polar aprotic solvents like DMSO or dimethylformamide (DMF) is used to facilitate substitution of halogen atoms on the thiadiazole ring by piperidine derivatives. Reactions are carried out at elevated temperatures (80–100 °C) for approximately 18 hours7.

  • Sulfonamide formation : Reaction of the amino-thiadiazole intermediate with methanesulfonyl chloride is performed in dichloromethane with pyridine as a base at room temperature. The reaction proceeds smoothly to yield the sulfonamide product8.

  • Deprotection : If amino protecting groups (such as tert-butyl carbamate or methoxymethyl) are used during synthesis, they are removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane9.

  • The use of potassium carbonate in DMSO is preferred for nucleophilic aromatic substitution due to its efficiency and mild reaction conditions10.

  • Protecting groups on amino functions can be selectively removed without affecting the sulfonamide moiety, allowing for better control over the synthesis sequence11.

  • The introduction of the piperidin-4-yl substituent enhances the biological activity of the thiadiazole derivatives, as shown in anticancer agent development studies12.

  • Alternative bases such as sodium hydrogencarbonate in ethanol under sealed tube conditions at 75–80 °C have been used for related thiadiazole derivatives, achieving high yields (up to 97%)13.

Preparation Step Reagents/Conditions Yield (%) Notes Source
Cyclization to 1,3,4-thiadiazole Thiosemicarbazide + acetic acid, reflux 3 h ~90 Formation of amino-thiadiazole
Nucleophilic substitution Piperidin-4-yl amine + halogenated thiadiazole, K2CO3 in DMSO, 80–100 °C, 18 h Not specified Efficient substitution on thiadiazole ring
Sulfonamide formation Amino-thiadiazole + methanesulfonyl chloride, pyridine in DCM, RT Not specified Mild conditions, high selectivity
Deprotection Trifluoroacetic acid in DCM or HCl in 1,4-dioxane Not specified Removal of amino protecting groups
Alternative base-mediated reaction Sodium hydrogencarbonate in ethanol, 75–80 °C, sealed tube Up to 97 High yield for related thiadiazole derivatives

The preparation of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves well-established synthetic methodologies centered on the construction of the 1,3,4-thiadiazole ring, functionalization with piperidin-4-yl substituents via nucleophilic aromatic substitution, and sulfonamide formation through reaction with methanesulfonyl chloride. Reaction conditions typically employ polar aprotic solvents, mild bases, and controlled temperatures to optimize yields and purity. The use of protecting groups and their subsequent removal adds flexibility to the synthetic route. These methods are supported by patents and peer-reviewed literature, underscoring their reliability and reproducibility in research and pharmaceutical development contexts.

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • Patent WO2014170793A1, "Sulfonamides for the treatment of gout," 2014. 

  • PMC article on new 1,3,4-thiadiazoles as potential anticancer agents, 2023. 

  • PMC article on new 1,3,4-thiadiazoles as potential anticancer agents, 2023. 

  • PMC article on new 5-aryl-1,3,4-thiadiazole-based anticancer agents, 2022. 

  • PMC article on new 5-aryl-1,3,4-thiadiazole-based anticancer agents, 2022. 

  • PMC article on new 5-aryl-1,3,4-thiadiazole-based anticancer agents, 2022. 

  • Ambeed data on 5-bromo-1,3,4-thiadiazol-2-amine derivatives, 2020. 

Chemical Reactions Analysis

Types of Reactions

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has found applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at the 2- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (5-position) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide Piperidin-4-yl 278.71 N/A Dihydrochloride salt; basicity
1-[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]methanesulfonamide (BL0) Dimethylamino 222.29 N/A Non-polymer; neutral charge
N-(5-Bromo-1,3,4-thiadiazol-2-yl)methanesulfonamide Bromo 258.10 N/A Halogenated; potential reactivity
Compound 5e () 4-Chlorobenzylthio N/A 132–134 Lipophilic; moderate yield (74%)
Compound 5k () 2-Methoxyphenoxy N/A 135–136 Polar aromatic substituent
Adamantane-thiadiazole conjugate 17 () Adamantane N/A N/A Bulky hydrophobic group; cytotoxic

Key Observations:

  • Substituent Effects on Polarity: The piperidinyl group in the target compound introduces basicity, whereas halogenated (e.g., bromo in ) or alkylthio (e.g., 4-chlorobenzylthio in ) substituents increase lipophilicity.
  • Molecular Weight Trends: Derivatives with bulky substituents (e.g., adamantane in ) exhibit higher molecular weights, which may influence pharmacokinetic properties like membrane permeability.
  • Melting Points: Compounds with aromatic or rigid substituents (e.g., 5e and 5k in ) show higher melting points (132–160°C), likely due to crystalline packing efficiency.
Cytotoxicity and Enzyme Inhibition:
  • Adamantane Conjugates (): Thiadiazole derivatives bearing adamantane (e.g., compound 17) demonstrate enhanced cytotoxicity, attributed to the adamantane group’s ability to disrupt lipid membranes or inhibit enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) .
  • Target Compound (Piperidinyl): While direct data are lacking, the piperidinyl group’s basicity may facilitate interactions with charged residues in enzyme active sites, analogous to BL0 (dimethylamino derivative), which is structurally optimized for target binding .
  • Halogenated Analogues (): Bromo-substituted thiadiazoles (e.g., ) are often used as intermediates in drug discovery, leveraging halogen bonding for target engagement.

Biological Activity

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a piperidine ring , contributing to its unique chemical properties. Its structure can be represented as follows:

N 5 Piperidin 4 yl 1 3 4 thiadiazol 2 yl methanesulfonamide\text{N 5 Piperidin 4 yl 1 3 4 thiadiazol 2 yl methanesulfonamide}

This configuration allows the compound to interact with various biological targets effectively.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. In vitro evaluations have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several thiadiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that:

CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

These results demonstrate that modifications in the piperidine moiety can significantly enhance anticancer activity, with compound 4i showing the most potent effect against HepG2 cells .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
11cStaphylococcus aureus32.6 µg/mL
11eEscherichia coli47.5 µg/mL

The derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes. For instance, enzyme assays have shown that derivatives containing the methanesulfonamide group exhibit effective inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.

Enzyme Inhibition Data

CompoundEnzyme TargetInhibition (%)
AAcetylcholinesterase75%
BUrease65%

This inhibition profile indicates that modifications in the thiadiazole structure can enhance enzyme-binding affinity .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. The thiadiazole ring facilitates membrane permeability and binding to active sites on target proteins.

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